molecular formula C7H9IN2O2 B2503826 methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate CAS No. 1855891-05-2

methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate

Cat. No. B2503826
CAS RN: 1855891-05-2
M. Wt: 280.065
InChI Key: ZYGUIMHHWQFZMT-UHFFFAOYSA-N
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Description

“Methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate” is a chemical compound with the CAS Number: 1855891-05-2. It has a molecular weight of 280.07 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9IN2O2/c1-12-7(11)3-5-10-4-2-6(8)9-10/h2,4H,3,5H2,1H3 . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a dark place, sealed, and dry .

Scientific Research Applications

1. Corrosion Inhibition

Methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate and its derivatives have been investigated as corrosion inhibitors. A study by Missoum et al. (2013) focused on bipyrazolic derivatives as inhibitors for steel corrosion in hydrochloric acid, showing over 95% protection at specific concentrations, indicating its potential in corrosion prevention applications (Missoum et al., 2013).

2. Heterocyclic Compound Synthesis

The compound has been utilized in the synthesis of heterocyclic compounds. Research by Flores et al. (2014) demonstrated its role in efficiently creating a variety of isoxazole and pyrazole derivatives, which are significant in chemical synthesis (Flores et al., 2014).

3. Catalytic Properties

It has also been explored for its catalytic properties. Boussalah et al. (2009) reported the synthesis of multidendate ligands using similar compounds and their effectiveness as catalysts in oxidation reactions (Boussalah et al., 2009).

4. Probe Synthesis for Ion Detection

A derivative of methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate was used in the synthesis of a probe for detecting Cr3+ ions in living cells, highlighting its potential in biochemical sensing applications (Mani et al., 2018).

5. Antimicrobial Activity

Additionally, derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Sid et al. (2013) synthesized and tested compounds for antimicrobial activity, indicating its potential in developing new antimicrobial agents (Sid et al., 2013).

Safety and Hazards

The compound has the following hazard statements: H302-H315-H319-H335, which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-(3-iodopyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-12-7(11)3-5-10-4-2-6(8)9-10/h2,4H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGUIMHHWQFZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=CC(=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate

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